molecular formula C10H7NO B117391 3-Methylbenzofuran-5-carbonitrile CAS No. 150612-64-9

3-Methylbenzofuran-5-carbonitrile

Cat. No.: B117391
CAS No.: 150612-64-9
M. Wt: 157.17 g/mol
InChI Key: PHFUQWIZTIRSOS-UHFFFAOYSA-N
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Description

3-Methylbenzofuran-5-carbonitrile is a heterocyclic organic compound featuring a benzofuran core substituted with a methyl group at the 3-position and a nitrile (-CN) group at the 5-position. This structure confers unique physicochemical properties, such as moderate polarity due to the nitrile group and enhanced stability from the aromatic benzofuran system.

Properties

CAS No.

150612-64-9

Molecular Formula

C10H7NO

Molecular Weight

157.17 g/mol

IUPAC Name

3-methyl-1-benzofuran-5-carbonitrile

InChI

InChI=1S/C10H7NO/c1-7-6-12-10-3-2-8(5-11)4-9(7)10/h2-4,6H,1H3

InChI Key

PHFUQWIZTIRSOS-UHFFFAOYSA-N

SMILES

CC1=COC2=C1C=C(C=C2)C#N

Canonical SMILES

CC1=COC2=C1C=C(C=C2)C#N

Synonyms

5-Benzofurancarbonitrile, 3-methyl-

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations: 3-Methylbenzofuran-5-carboxylic Acid

Key Differences :

  • Functional Group : The carboxylic acid (-COOH) in 3-Methylbenzofuran-5-carboxylic acid (CAS 501892-99-5) contrasts with the nitrile (-CN) in the target compound.
  • Physicochemical Properties :
    • Solubility : The carboxylic acid derivative is more polar and likely exhibits higher water solubility compared to the nitrile, which has weaker dipole interactions .
    • Stability : The nitrile group may confer greater thermal stability, reducing susceptibility to decarboxylation or hydrolysis under acidic/basic conditions .
  • Applications: Carboxylic acids are common intermediates in pharmaceutical synthesis (e.g., nonsteroidal anti-inflammatory drugs), whereas nitriles are often utilized in agrochemicals or as precursors for amines and tetrazoles via nucleophilic substitutions .

Table 1: Comparison of Functional Group Impact

Property 3-Methylbenzofuran-5-carbonitrile 3-Methylbenzofuran-5-carboxylic Acid
Functional Group -CN -COOH
Polarity Moderate High
Thermal Stability High Moderate (prone to decarboxylation)
Typical Applications Agrochemicals, synthesis intermediates Pharmaceuticals, organic synthesis

Structural Analogues in Pharmaceutical Research

Spirobenzofuran Derivatives

The spiro compound 2-amino-7′-chloro-4′,6′-dimethoxy-5-methyl-3′,7-dioxo-5,7-dihydro-3′H,4H-spiro[benzo[b]thiophene-6,2′-benzofuran]-3-carbonitrile () shares the nitrile group but incorporates a complex spiro architecture with chlorine and methoxy substituents. Key comparisons include:

  • Synthetic Complexity : The spiro derivative requires multi-step synthesis involving thiophene and benzofuran fusion, whereas this compound likely follows simpler routes (e.g., Friedel-Crafts alkylation followed by nitrile introduction).
Indole-Substituted Dihydrofuran Carbonitriles

The compound (2H)-trans-5-Benzoyl-2-(1H-indol-3-yl)-4-phenyl-4,5-dihydrofuran-3-carbonitrile () features a dihydrofuran core with indole and benzoyl groups. Contrasts with this compound include:

  • Ring Saturation : The dihydrofuran ring in ’s compound increases conformational flexibility, whereas the fully aromatic benzofuran in the target compound offers rigidity, influencing pharmacokinetic properties like metabolic stability.
  • Substituent Effects : The indole moiety may interact with biological targets via π-π stacking or hydrogen bonding, whereas the methyl group in this compound primarily contributes to steric effects and lipophilicity .

Pesticide-Related Benzofuran Derivatives

Carbamate pesticides such as 3-hydroxycarbofuran and 3-ketocarbofuran () share the benzofuran core but feature carbamate (-OCONH-) functional groups. Key distinctions:

  • Metabolic Stability : The nitrile group in this compound may resist hydrolysis better than carbamates, which are prone to enzymatic degradation.
  • Toxicity Profile : Carbamates act as acetylcholinesterase inhibitors, while nitriles might exhibit different modes of action (e.g., disrupting electron transport chains in pests) .

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